molecular formula C10H13ClO2 B1293553 2-(4-Chloro-3,5-dimethylphenoxy)ethanol CAS No. 5825-79-6

2-(4-Chloro-3,5-dimethylphenoxy)ethanol

Cat. No. B1293553
CAS RN: 5825-79-6
M. Wt: 200.66 g/mol
InChI Key: UZXFXOSXXYLVMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorophenyl ethanol derivatives is described in the papers. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol is achieved through metabolic formation and has been identified as a major urinary metabolite in rats after administration of a related parent drug . Another synthesis process is outlined for 2-(4-Chlorophenyl)ethanol, which involves esterification and reduction from 2-(4-chlorophenyl)acetic acid, with the reaction yielding over 95% of the product under specific conditions . These methods could potentially be adapted for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)ethanol by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Chloro-3,5-dimethylphenoxy)ethanol can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a molecular complex involving 2,5-bis(2,4-dimethylphenyl)hydroquinone and ethanol has been elucidated, revealing a centrosymmetric 1:2 hydrogen-bonded adduct with a layer-type architecture . This suggests that the molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)ethanol could also be studied using similar crystallographic techniques to understand its interactions and bonding patterns.

Chemical Reactions Analysis

The chemical reactions involving chlorophenyl ethanol derivatives are not extensively covered in the provided papers. However, the enzymatic process for preparing chiral alcohols, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, is detailed, indicating that biocatalysis can be an effective method for obtaining high-purity chiral intermediates . This information could be relevant when considering the chemical reactions and potential biocatalytic processes that 2-(4-Chloro-3,5-dimethylphenoxy)ethanol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chloro-3,5-dimethylphenoxy)ethanol are not directly reported in the papers. However, the properties of structurally related compounds can provide some context. For example, the metabolic formation and hypocholesteremic effect of a chlorophenyl ethanol derivative suggest that these compounds can have significant biological activity . The high yield and purity achieved in the synthesis of 2-(4-Chlorophenyl)ethanol also indicate that the compound is stable under certain reaction conditions . These insights can be used to infer the potential properties of 2-(4-Chloro-3,5-dimethylphenoxy)ethanol, such as its stability, reactivity, and possible biological effects.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXFXOSXXYLVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206981
Record name Ethanol, 2-((4-chloro-3,5-xylyl)oxy)-
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Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3,5-dimethylphenoxy)ethanol

CAS RN

5825-79-6
Record name 2-(4-Chloro-3,5-xylyloxy)ethanol
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Record name 2-(4-Chloro-3,5-xylyloxy)ethanol
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Record name 2-(4-Chloro-3,5-dimethylphenoxy)ethanol
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Record name Ethanol, 2-((4-chloro-3,5-xylyl)oxy)-
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Record name 2-(4-CHLORO-3,5-XYLYLOXY)-ETHANOL
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Record name 2-(4-Chloro-3,5-xylyloxy)ethanol
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